molecular formula C14H9ClN2 B14805130 3-{[(E)-(4-chlorophenyl)methylidene]amino}benzonitrile

3-{[(E)-(4-chlorophenyl)methylidene]amino}benzonitrile

Cat. No.: B14805130
M. Wt: 240.69 g/mol
InChI Key: MQBSFWMGVTXORE-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H9ClN2. It is known for its unique structure, which includes a chlorobenzylidene group attached to an amino benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzylidene)amino]benzonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 3-[(4-chlorobenzylidene)amino]benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzylidene)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

3-[(4-chlorobenzylidene)amino]benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorobenzylidene)amino]benzonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H9ClN2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8,10H

InChI Key

MQBSFWMGVTXORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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